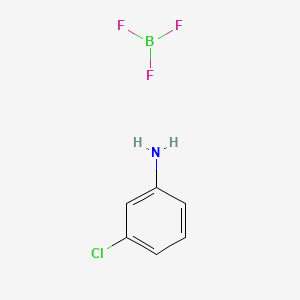
Boron, (3-chlorobenzenamine-kappaN)trifluoro-, (T-4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloroaniline; trifluoroborane: is a compound that combines the properties of 3-chloroaniline and trifluoroborane 3-chloroaniline is an aromatic amine with a chlorine atom attached to the benzene ring, while trifluoroborane is a boron compound with three fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
3-chloroaniline: can be synthesized through the reduction of 3-chloronitrobenzene using hydrogenation processes.
Trifluoroborane: can be prepared by reacting boron trifluoride with a suitable reducing agent, such as lithium aluminum hydride, under controlled conditions.
Industrial Production Methods:
3-chloroaniline: is industrially produced by the catalytic hydrogenation of 3-chloronitrobenzene.
Trifluoroborane: is produced by the reaction of boron trifluoride with reducing agents in large-scale chemical reactors.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction of 3-chloroaniline can lead to the formation of 3-chlorocyclohexylamine.
Substitution: 3-chloroaniline can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products:
Oxidation: Quinones and nitroso compounds.
Reduction: 3-chlorocyclohexylamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.
Biology:
Bioremediation: 3-chloroaniline is used in bioremediation processes to degrade environmental pollutants.
Medicine:
Industry:
Dyes and Pigments: 3-chloroaniline is used in the production of azo dyes and pigments.
Agrochemicals: It is used in the synthesis of herbicides and insecticides.
Mécanisme D'action
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
Dichloroaniline: Similar to 3-chloroaniline but with two chlorine atoms on the benzene ring.
Fluoroaniline: Aniline with fluorine substituents instead of chlorine.
Uniqueness:
Propriétés
Numéro CAS |
23453-39-6 |
|---|---|
Formule moléculaire |
C6H6BClF3N |
Poids moléculaire |
195.38 g/mol |
Nom IUPAC |
3-chloroaniline;trifluoroborane |
InChI |
InChI=1S/C6H6ClN.BF3/c7-5-2-1-3-6(8)4-5;2-1(3)4/h1-4H,8H2; |
Clé InChI |
CNIMITAIGXQQGX-UHFFFAOYSA-N |
SMILES canonique |
B(F)(F)F.C1=CC(=CC(=C1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















